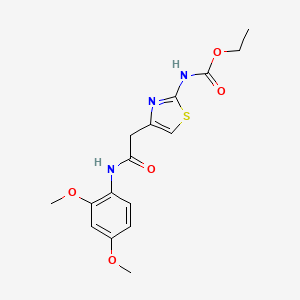
Ethyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Synthesis Analysis
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as efforts to discover novel anti-Parkinsonian agents with improved pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice .Molecular Structure Analysis
The X-ray structure of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one was studied. Using the FTIR spectra in solid state and results of ab initio calculations, it was shown that the compound exists as the 2-amino tautomer rather than the 2-imino tautomer .Chemical Reactions Analysis
Continuous efforts to identify allosteric modulators of the CK2 and following on previous work of Bestgen team, structure optimizations supported by a binding model led to the identification of the lead compound 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (83) from the 2-aminothiazolyl benzoic acid derivatives .科学的研究の応用
Synthesis and Characterization
- Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates are synthesized under liquid-liquid phase transfer catalysis, highlighting the methodology's advantages like mild conditions and high yields, which is significant for creating derivatives with potential biological activities (Chai Lan-qin & Wang Xi-cun, 2004).
- The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates illustrates the versatility of thiazole derivatives in synthesizing complex heterocyclic systems, which could be explored for pharmaceutical applications (A. Albreht et al., 2009).
Potential Antimicrobial and Anticancer Agents
- Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and evaluated for antimicrobial activity, demonstrating the potential of thiazole derivatives as antimicrobial agents. This study also encompasses docking studies to understand the interaction with microbial proteins (YN Spoorthy et al., 2021).
- Synthesis of potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines explored the effects of these compounds on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia, indicating the significance of structural modifications on biological activity (C. Temple et al., 1983).
Material Science Applications
- The study of electrochemical and electrochromic properties of polycarbazole derivatives synthesized with different acceptor groups, including thiazole units, illustrates the application of these compounds in developing advanced materials for optoelectronic devices. This research highlights how structural variations can significantly affect the properties and performance of organic electronics (Bin Hu et al., 2013).
作用機序
Target of Action
The primary target of Ethyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound interacts with its target, tubulin, by inhibiting its polymerization . This disruption of tubulin polymerization affects the formation and stability of microtubules, which can lead to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics, a critical component of the cell’s cytoskeleton. The disruption of these dynamics can affect various biochemical pathways, particularly those involved in cell division and intracellular transport . The downstream effects of this disruption can lead to cell cycle arrest and apoptosis, contributing to its potential anticancer effects .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis . These effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of cancer .
将来の方向性
The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Consequently, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths. Investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research, considering its broad pharmacological spectrum .
生化学分析
Biochemical Properties
Ethyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The compound’s thiazole moiety is crucial for its binding affinity to these enzymes, facilitating enzyme inhibition or activation . Additionally, it interacts with proteins involved in cell signaling pathways, influencing cellular responses and metabolic processes .
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of genes involved in oxidative stress responses, apoptosis, and cell proliferation . Furthermore, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding is facilitated by the thiazole ring, which enhances the compound’s affinity for its targets . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of oxidative stress responses and metabolic pathways . At higher doses, toxic or adverse effects have been observed, including cellular toxicity and disruption of normal metabolic processes . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting metabolite levels and energy production . Additionally, it interacts with cofactors such as NADH and FADH2, which are crucial for its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for transport proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with target enzymes and proteins, thereby influencing its biochemical and cellular effects .
特性
IUPAC Name |
ethyl N-[4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-4-24-16(21)19-15-17-10(9-25-15)7-14(20)18-12-6-5-11(22-2)8-13(12)23-3/h5-6,8-9H,4,7H2,1-3H3,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHAPDMQNWGAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2641396.png)

![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2641399.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2641402.png)
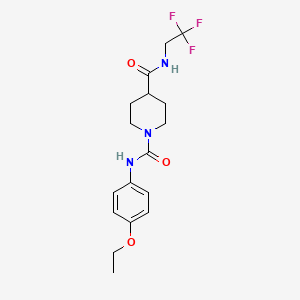
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2641406.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2641407.png)
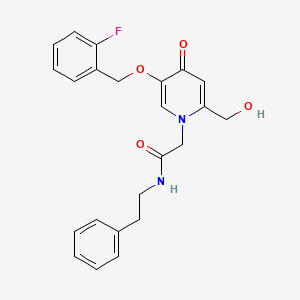
![2-[[1-(2-Methoxyethyl)pyrazol-4-yl]-[(1-methylcyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2641409.png)
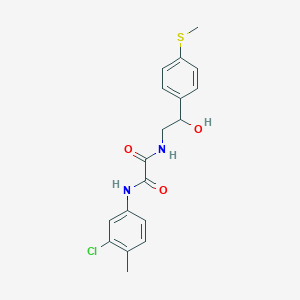
![1-[6-[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide](/img/structure/B2641412.png)
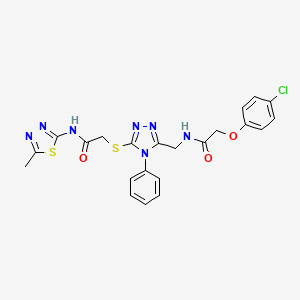
![4-[2-(Dibenzylamino)ethyl]aniline](/img/structure/B2641416.png)